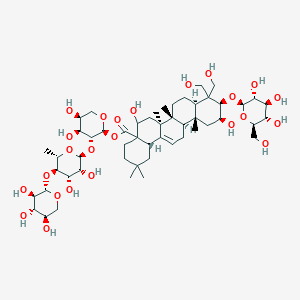
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylate group and a tolyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate typically involves the reaction of m-tolyl alcohol with cyclopropanecarboxylic acid under esterification conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of m-tolyloxycyclopropanecarboxylic acid.
Reduction: Formation of m-tolyloxycyclopropanol.
Substitution: Formation of various substituted cyclopropanecarboxylates.
科学的研究の応用
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and tolyloxy group may play a role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 1-(p-tolyloxy)cyclopropanecarboxylate
- Methyl 1-(o-tolyloxy)cyclopropanecarboxylate
- Ethyl 1-(m-tolyloxy)cyclopropanecarboxylate
Uniqueness
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is unique due to the position of the tolyloxy group on the meta position, which can influence its reactivity and interactions compared to its ortho and para counterparts
特性
CAS番号 |
1399661-07-4 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 1-(3-methylphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-9-4-3-5-10(8-9)15-12(6-7-12)11(13)14-2/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
XAWLUMOVVDJWIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2(CC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15231051.png)

![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)


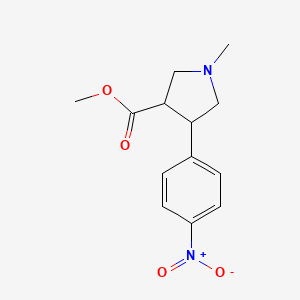

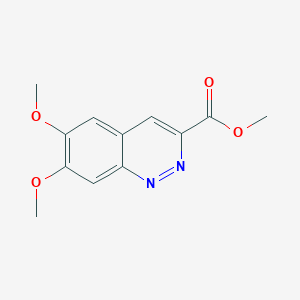
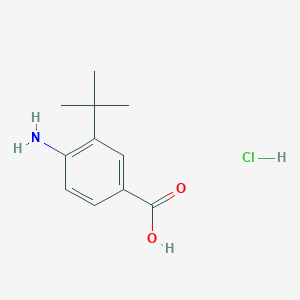
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
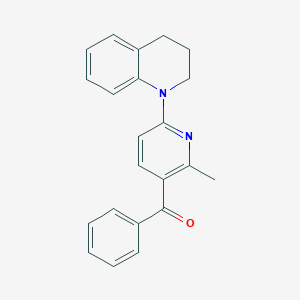

![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
